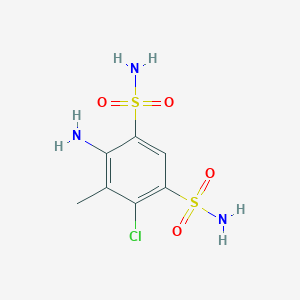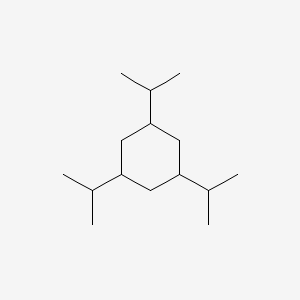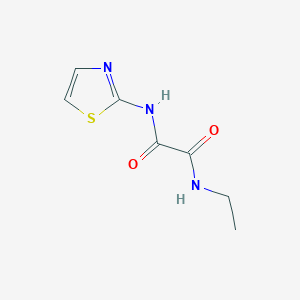
Quinoline, 1,2-dihydro-1-ethoxalyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1-ethoxalylquinoline: is a heterocyclic aromatic compound with the molecular formula C14H17NO3. It features a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes:: Several classical synthesis protocols have been employed to construct the quinoline scaffold. Notable methods include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner von Miller Reaction
- Conrad-Limpach Synthesis
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 1,2-Dihydro-1-ethoxalylquinoline undergoes various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Often achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic substitution reactions with appropriate reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Common derivatives include substituted quinolines and related compounds.
Scientific Research Applications
1,2-Dihydro-1-ethoxalylquinoline finds applications in:
- Medicinal Chemistry : As a scaffold for drug discovery.
- Industrial Chemistry : Used in the synthesis of various organic compounds.
- Biological Research : Investigating its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Comparison with Similar Compounds
1,2-Dihydro-1-ethoxalylquinoline stands out due to its unique structure. Similar compounds include other quinolines and heterocyclic analogs.
Properties
CAS No. |
30831-87-9 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-8H,2,9H2,1H3 |
InChI Key |
WTLJHBLVUSNPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)



![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

